6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide: Structural Properties, Reactivity, and Applications in Drug Discovery
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide: Structural Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is critical for navigating the complex balance between target affinity, metabolic stability, and pharmacokinetic viability. 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CAS: 1178393-46-8) has emerged as a highly versatile, privileged building block in drug discovery[1][2].
This advanced intermediate combines an electron-deficient pyridazine core with a highly reactive C6-chloride and a conformationally restricted tertiary amide. It is frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and protein-protein interaction inhibitors[3]. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies to facilitate its integration into lead optimization campaigns.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound[1][4]:
| Property | Value | Causality / Significance |
| CAS Number | 1178393-46-8 | Unique identifier for procurement and patent tracking[1]. |
| Molecular Formula | C₁₀H₁₄ClN₃O | Defines the atomic composition and exact mass. |
| Molecular Weight | 227.69 g/mol | Low molecular weight allows significant downstream functionalization without exceeding Lipinski's Rule of 5[1]. |
| Topological Polar Surface Area (TPSA) | 46.1 Ų | Optimal for membrane permeability and blood-brain barrier (BBB) penetration[4]. |
| Hydrogen Bond Donors | 0 | The tertiary amide lacks N-H bonds, enhancing lipophilicity and passive diffusion[4]. |
| Hydrogen Bond Acceptors | 3 | Provided by the two pyridazine nitrogens and the carbonyl oxygen[4]. |
Structural Causality in Drug Design
The architecture of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide is not arbitrary; every functional group serves a distinct mechanistic purpose:
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The Pyridazine Core: The two adjacent nitrogen atoms exert a strong inductive and resonance-based electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, priming the ring for nucleophilic attack.
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The C6-Chloride: Positioned para to one of the ring nitrogens, the chloride acts as an exceptional leaving group. The electron deficiency of the ring makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by transition metals[5].
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The N-isobutyl-N-methyl Tertiary Amide: This specific substitution pattern is a masterclass in conformational control. The steric bulk of the isobutyl group, paired with the methyl group, restricts rotation around the C-N amide bond. This creates stable rotamers that can lock the molecule into a bioactive conformation, allowing it to precisely occupy deep hydrophobic pockets (e.g., the hinge-binding region of kinases) while shielding the amide bond from proteolytic cleavage.
Synthetic Utility and Reactivity Pathways
The true value of this scaffold lies in its divergent reactivity. The C6 position can be functionalized via two primary pathways, allowing for the rapid generation of diverse compound libraries.
Figure 1: Divergent synthetic workflow for the functionalization of 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for introducing aliphatic or primary aromatic amines at the C6 position[3]. The reaction proceeds via an addition-elimination mechanism, driven by the formation of a stabilized Meisenheimer complex.
Figure 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting.
Protocol A: C6-Amination via SNAr
Objective: Synthesize a 6-amino-N-isobutyl-N-methylpyridazine-3-carboxamide derivative.
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Reaction Setup: In a 10 mL microwave vial, dissolve 6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (1.0 eq, 227.7 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).
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Causality: DMSO is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer intermediate, accelerating the rate-determining step.
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Reagent Addition: Add the desired aliphatic amine (e.g., morpholine) (1.5 eq, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.
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Execution: Seal the vial and heat to 80 °C for 4–6 hours.
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Validation (In-Process Control): Monitor the reaction via LC-MS. The system is validated when the parent mass ( m/z 228.1 [M+H]⁺) disappears, and the product mass ( m/z 279.2 [M+H]⁺ for morpholine substitution) becomes the dominant peak.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMSO. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: C6-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: Introduce an aryl or heteroaryl group at the C6 position via palladium catalysis[5].
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Reaction Setup: In a Schlenk flask, combine the scaffold (1.0 eq, 1.0 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol) in a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).
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Causality: Water is strictly required to dissolve the inorganic base and to form the reactive boronate "ate" complex, which is essential for the transmetalation step.
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Degassing: Sparge the mixture with Argon for 10 minutes.
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Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) under a stream of Argon. Seal the flask and heat to 90 °C for 12 hours.
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Validation: Perform TLC (Hexane:EtOAc 1:1). The starting material is strongly UV-active at 254 nm. Reaction completion is indicated by the complete consumption of the starting material spot and the appearance of a new, lower Rf fluorescent spot.
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Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.
Applications in Lead Optimization
During the hit-to-lead phase, medicinal chemists frequently encounter issues with metabolic liability (e.g., rapid clearance by liver microsomes) and poor solubility. The integration of the 1178393-46-8 scaffold addresses these directly:
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Metabolic Shielding: The N-isobutyl group provides a steric shield that prevents oxidative dealkylation by Cytochrome P450 enzymes, a common failure point for simpler N-methyl or N-ethyl amides.
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Target Specificity: By replacing a traditional benzamide with this pyridazine-3-carboxamide, researchers introduce two additional nitrogen atoms. These act as selective hydrogen-bond acceptors that can interact with specific kinase hinge-region residues (e.g., the backbone NH of Valine or Leucine), drastically improving target selectivity profiles[3].
References
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The Journal of Organic Chemistry. "An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines". ACS Publications. Retrieved from:[Link]
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Organic Process Research & Development. "Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling". ACS Publications. Retrieved from:[Link]
